molecular formula C28H32N3S2+ B1221464 Tibezonium CAS No. 54663-44-4

Tibezonium

Cat. No.: B1221464
CAS No.: 54663-44-4
M. Wt: 474.7 g/mol
InChI Key: MAJFXTGRPADJLU-UHFFFAOYSA-N
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Description

Tibezonium iodide is an antiseptic compound primarily used in the mouth. It is a salt consisting of a lipophilic quaternary ammonium cation and iodide as the counterion . The compound is known for its antibacterial properties, making it effective in treating oral infections and inflammations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tibezonium iodide involves the reaction of N,N-diethyl-N-methyl-2-(2-[4-(phenylthio)phenyl]-1H-benzo[b][1,4]diazepin-4-ylthio)ethanaminium with iodide. The reaction typically occurs under controlled conditions to ensure the formation of the desired quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound iodide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Tibezonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different quaternary ammonium salts .

Scientific Research Applications

Tibezonium iodide has several scientific research applications, including:

Mechanism of Action

Tibezonium iodide exerts its effects through selective antibacterial activity. It targets and eliminates disease-causing bacteria in the mouth, nose, and throat, such as Streptococci, Staphylococci, Diplococci, and Corynebacteria. The compound’s lipophilic quaternary ammonium cation disrupts bacterial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tibezonium Iodide

This compound iodide is unique due to its specific structure, which combines a benzodiazepine moiety with a quaternary ammonium cation. This structure imparts both antibacterial and analgesic properties, making it effective in treating oral infections and providing pain relief .

Properties

CAS No.

54663-44-4

Molecular Formula

C28H32N3S2+

Molecular Weight

474.7 g/mol

IUPAC Name

diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium

InChI

InChI=1S/C28H32N3S2/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23/h6-18H,4-5,19-21H2,1-3H3/q+1

InChI Key

MAJFXTGRPADJLU-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4

Canonical SMILES

CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4

Synonyms

2-methyldiethylaminoethyl-4-p-phenylthiophenyl-3H- (1,5)benzodiazepine iodide
Maxoral
Rec 15-0691
thiabenzonium iodide
tibenzonium iodide
tibezonium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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